2-Propenoicacid,3-(2-benzothiazolyl)-,(E)-(9CI)
2-Propenoicacid,3-(2-benzothiazolyl)-,(E)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
123530-67-6
VCID:
VC0044300
InChI:
InChI=1S/C10H7NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)/b6-5+
SMILES:
C1=CC=C2C(=C1)N=C(S2)C=CC(=O)O
Molecular Formula:
C10H7NO2S
Molecular Weight:
205.23 g/mol
2-Propenoicacid,3-(2-benzothiazolyl)-,(E)-(9CI)
CAS No.: 123530-67-6
Main Products
VCID: VC0044300
Molecular Formula: C10H7NO2S
Molecular Weight: 205.23 g/mol
CAS No. | 123530-67-6 |
---|---|
Product Name | 2-Propenoicacid,3-(2-benzothiazolyl)-,(E)-(9CI) |
Molecular Formula | C10H7NO2S |
Molecular Weight | 205.23 g/mol |
IUPAC Name | (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H7NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)/b6-5+ |
Standard InChIKey | LLWKVCNWFMPGGM-AATRIKPKSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)/C=C/C(=O)O |
SMILES | C1=CC=C2C(=C1)N=C(S2)C=CC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C=CC(=O)O |
PubChem Compound | 2147990 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume